5-Hydroxy Thiabendazole Methyl Ether Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride involves several steps, starting with the preparation of the thiazole ring. The synthetic route typically includes the reaction of a benzimidazole derivative with a thiazole precursor under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
5-Hydroxy Thiabendazole Methyl Ether Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-Hydroxy Thiabendazole Methyl Ether Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antifungal and antiparasitic properties make it valuable in studying biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects against fungal infections and parasitic diseases.
Industry: The compound is used in the development of agricultural fungicides and veterinary medicines.
Mechanism of Action
The mechanism of action of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride involves the inhibition of helminth-specific enzymes, such as fumarate reductase . This inhibition disrupts the energy metabolism of parasites, leading to their death. The compound also interferes with the synthesis of microtubules, which are essential for cell division and intracellular transport .
Comparison with Similar Compounds
5-Hydroxy Thiabendazole Methyl Ether Hydrochloride is unique due to its specific structural modifications, which enhance its antifungal and antiparasitic activities. Similar compounds include:
Thiabendazole: The parent compound, known for its broad-spectrum antiparasitic activity.
Albendazole: Another benzimidazole derivative with similar antiparasitic properties.
Mebendazole: Used primarily for treating nematode infections.
These compounds share a benzimidazole core but differ in their side chains and specific functional groups, which influence their pharmacological properties and applications .
Properties
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS.ClH/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10;/h2-6H,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJPOJVGBVRASI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857845 |
Source
|
Record name | 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2318-79-8 |
Source
|
Record name | 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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